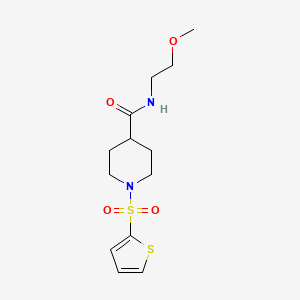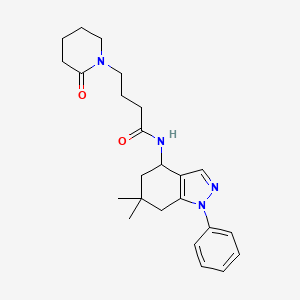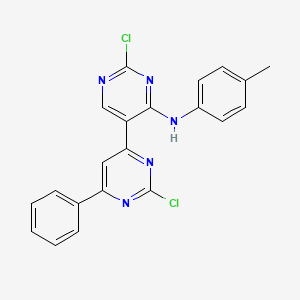![molecular formula C15H19N5O B5178402 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since been used to protect humans from mosquito and tick-borne diseases. DEET is a colorless, oily liquid with a mild odor and is highly effective in repelling a wide range of insects.
Wirkmechanismus
DEET's mechanism of action involves its ability to interfere with the insect's ability to detect and locate its prey. Insects rely on their olfactory receptors to detect the presence of their prey and to locate them. DEET works by blocking these receptors, making it difficult for the insect to locate its prey.
Biochemical and Physiological Effects
DEET has been found to have minimal toxicity in humans and animals. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to some aquatic organisms, such as fish and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments to study the behavior of insects and their response to repellents. It is highly effective in repelling a wide range of insects, making it an ideal choice for laboratory experiments. However, DEET can also be toxic to some insects, which can affect the outcome of experiments.
Zukünftige Richtungen
There are several areas of research that can be explored in the future with regards to DEET. One area of research is to develop new and more effective insect repellents that have fewer side effects and are more environmentally friendly. Another area of research is to study the long-term effects of DEET exposure on humans and animals. Finally, more research is needed to understand the mechanism of action of DEET and to develop new insecticides based on this knowledge.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is highly effective in repelling a wide range of insects and is widely used in laboratory experiments. While DEET has been found to have minimal toxicity in humans and animals, more research is needed to understand its long-term effects and to develop new and more effective insect repellents.
Synthesemethoden
DEET is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with diethylamine, followed by a reaction with pyridine and finally with 2-chloropyrazine. The final product is then purified through a distillation process to obtain pure DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties. It has been shown to be highly effective in repelling mosquitoes, ticks, and other biting insects. DEET works by blocking the insect's olfactory receptors, making it difficult for them to locate their target.
Eigenschaften
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20(4-2)14-12(6-5-7-18-14)10-19-15(21)13-11-16-8-9-17-13/h5-9,11H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPHCNBHQFZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)

![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)

![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)


![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
